1-(4-Ethoxy-3,5-diiodophenyl)ethanone
Description
Properties
IUPAC Name |
1-(4-ethoxy-3,5-diiodophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10I2O2/c1-3-14-10-8(11)4-7(6(2)13)5-9(10)12/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDGDBUBFWRWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C(=O)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Ethoxy-3,5-diiodophenyl)ethanone typically involves the iodination of 1-(4-ethoxyphenyl)ethanone. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where iodine atoms replace hydrogen atoms on the phenyl ring at the 3 and 5 positions .
Chemical Reactions Analysis
1-(4-Ethoxy-3,5-diiodophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Ethoxy-3,5-diiodophenyl)ethanone is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in the study of electrophilic aromatic substitution reactions.
Biology: It is used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those with iodine-containing functional groups.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3,5-diiodophenyl)ethanone is primarily related to its ability to undergo electrophilic aromatic substitution reactionsThis property is exploited in the synthesis of complex organic molecules and radiolabeled compounds .
Comparison with Similar Compounds
Key Observations:
- Iodine vs. Methoxy Substituents : Diiodo derivatives exhibit higher molecular weights and lower solubility in polar solvents compared to dimethoxy analogs (e.g., Acetosyringone). The electron-withdrawing iodine atoms also increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions .
- Ethoxy vs. Hydroxy Groups: Ethoxy substitution improves stability against oxidation compared to hydroxy groups. For example, 1-(4-hydroxy-3,5-diiodophenyl)ethanone requires careful pH control during synthesis to prevent deiodination , whereas ethoxy derivatives are less prone to such side reactions.
Iodination Reactions
- 1-(4-Hydroxy-3,5-diiodophenyl)ethanone: Synthesized using NaI and H₂O₂ in water, catalyzed by SeCl₄ (20% yield at 50°C) .
- 1-(2-Hydroxy-3,5-diiodophenyl)ethanone: Achieved via iodination of 2-hydroxyacetophenone with I₂ and HIO₃ in ethanol (75–85% yield) .
Etherification
Ethoxy groups are typically introduced via Williamson ether synthesis or nucleophilic aromatic substitution. For example, 1-(4-Ethoxy-3,5-difluorophenyl)ethanone is synthesized by reacting 4-fluoro-3,5-difluorophenylacetone with ethyl bromide under basic conditions .
Biological Activity
1-(4-Ethoxy-3,5-diiodophenyl)ethanone, with the chemical formula C₁₄H₁₃I₂O, is an organic compound characterized by a phenyl ring substituted with ethoxy and iodine groups. This unique structure contributes to its significant biological activities, making it a candidate for various pharmaceutical applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound’s structure features:
- Ethoxy Group : Enhances solubility and bioavailability.
- Diiodophenyl Substituents : Imparts unique reactivity due to the presence of halogens.
The chemical behavior of this compound is influenced by the ketone functional group and halogen substituents, which play critical roles in its interaction with biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential as a lead compound for drug development targeting microbial infections.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies reveal that it induces apoptosis in various cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The halogenated structure allows for interactions with enzymes through halogen bonding, potentially affecting their activity and binding affinity.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells via mitochondrial pathways, leading to increased ROS levels and subsequent cell death .
Case Studies
A series of studies have been conducted to evaluate the pharmacological potential of this compound:
- Antimicrobial Study : A recent study assessed the efficacy of this compound against multi-drug resistant bacteria. Results indicated significant inhibition compared to conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
- Cancer Research : Another investigation focused on its effects on breast cancer cell lines. The study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting that it could be developed into an effective anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
